molecular formula C8H6Br2O B1601124 2,6-Dibromo-4-methylbenzaldehyde CAS No. 88174-23-6

2,6-Dibromo-4-methylbenzaldehyde

Cat. No.: B1601124
CAS No.: 88174-23-6
M. Wt: 277.94 g/mol
InChI Key: DQKYOHFYBQVJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-4-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H6Br2O and its molecular weight is 277.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 2,6-Dibromo-4-methylbenzaldehyde is the benzylic position . The benzylic position is a carbon atom that is adjacent to a benzene ring. This position is particularly reactive due to the resonance stabilization provided by the benzene ring .

Mode of Action

This compound interacts with its targets through nucleophilic substitution reactions . Specifically, secondary and tertiary benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . This means that the compound can participate in reactions that involve the replacement of a bromine atom with another nucleophile .

Biochemical Pathways

It’s known that the compound can participate in various organic reactions, such as the formation of new carbon-carbon bonds . These reactions can potentially influence a variety of biochemical pathways, depending on the specific context and conditions.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it undergoes. For instance, in a nucleophilic substitution reaction, the compound could potentially form new carbon-carbon bonds, leading to the synthesis of new organic compounds . The exact effects would depend on the specific conditions and reactants involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s reactivity suggests that it could be sensitive to factors such as pH, temperature, and the presence of other reactive species. Additionally, the compound’s bromine atoms could potentially make it susceptible to photodegradation .

Properties

IUPAC Name

2,6-dibromo-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKYOHFYBQVJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514353
Record name 2,6-Dibromo-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88174-23-6
Record name 2,6-Dibromo-4-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88174-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dibromo-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-4-methylbenzaldehyde
Reactant of Route 2
2,6-Dibromo-4-methylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
2,6-Dibromo-4-methylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
2,6-Dibromo-4-methylbenzaldehyde
Reactant of Route 5
2,6-Dibromo-4-methylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
2,6-Dibromo-4-methylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.